molecular formula C21H16N4O4S B11089531 N-(4-acetylphenyl)-2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]acetamide

N-(4-acetylphenyl)-2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]acetamide

Cat. No.: B11089531
M. Wt: 420.4 g/mol
InChI Key: ADLKNTFKSUFVKI-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic rings, a triazine ring, and a sulfanyl group. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the sulfanyl group: This step might involve the reaction of the triazine intermediate with a thiol compound.

    Acetylation of the phenyl ring: This can be done using acetyl chloride or acetic anhydride in the presence of a catalyst like aluminum chloride.

    Final coupling: The final step would involve coupling the acetylated phenyl compound with the triazine-sulfanyl intermediate under suitable conditions.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the triazine ring or the acetyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

N-(4-acetylphenyl)-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide could have various applications in scientific research:

    Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(4-acetylphenyl)-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide exerts its effects would depend on its specific interactions with molecular targets. This might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide: can be compared with other triazine-based compounds or those containing sulfanyl groups.

    Examples: Compounds like 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPTZ) or 2-mercaptobenzothiazole.

Uniqueness

    Structural uniqueness: The combination of the acetylphenyl group with the triazine-sulfanyl moiety.

    Unique properties that might make it suitable for specific scientific or industrial applications.

Properties

Molecular Formula

C21H16N4O4S

Molecular Weight

420.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H16N4O4S/c1-13(26)14-6-8-15(9-7-14)22-18(27)12-30-21-23-19(16-4-2-10-28-16)20(24-25-21)17-5-3-11-29-17/h2-11H,12H2,1H3,(H,22,27)

InChI Key

ADLKNTFKSUFVKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4

Origin of Product

United States

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